4-Ethynyl-2-isopropyl-1-methoxybenzene
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Overview
Description
4-Ethynyl-2-isopropyl-1-methoxybenzene is an organic compound characterized by its unique structure, which includes an ethynyl group, an isopropyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-isopropyl-1-methoxybenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the isopropyl group. The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-isopropyl-1-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Ethynyl-2-isopropyl-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-isopropyl-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in cycloaddition reactions, forming new cyclic structures that can interact with biological targets. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with enzymes and receptors .
Comparison with Similar Compounds
4-Ethynylanisole: Similar structure but lacks the isopropyl group.
2-Isopropyl-1-methoxybenzene: Similar structure but lacks the ethynyl group.
4-Ethynyl-2-methyl-1-methoxybenzene: Similar structure but has a methyl group instead of an isopropyl group.
Uniqueness: The presence of these groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C12H14O |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-ethynyl-1-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H14O/c1-5-10-6-7-12(13-4)11(8-10)9(2)3/h1,6-9H,2-4H3 |
InChI Key |
OSQQBZUNBKKHML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#C)OC |
Origin of Product |
United States |
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